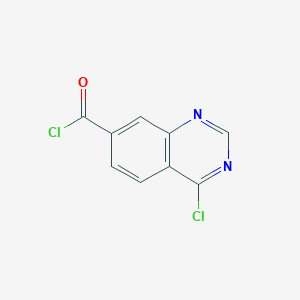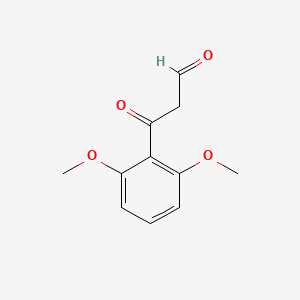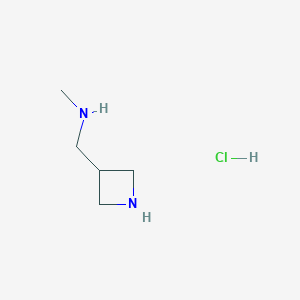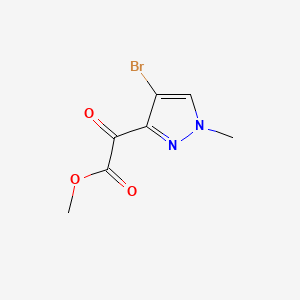![molecular formula C14H8N2O B13646879 2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
2-Phenylbenzo[d]oxazole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbenzo[d]oxazole-6-carbonitrile is a heterocyclic compound with the molecular formula C₁₄H₈N₂O and a molecular weight of 220.23 g/mol . This compound is characterized by a benzoxazole ring fused with a phenyl group and a nitrile group at the 6-position. It is known for its applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-6-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate nitrile-containing reagents. One common method is the oxidative cyclization of 2-aminophenols with nitriles under catalytic conditions . The reaction is often carried out in the presence of oxidizing agents such as di-tert-butyl peroxide and solvents like xylene to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylbenzo[d]oxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Di-tert-butyl peroxide in xylene.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Phenylbenzo[d]oxazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-Phenylbenzo[d]oxazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
2-Phenylbenzoxazole: Lacks the nitrile group, leading to different reactivity and applications.
2-Phenylbenzothiazole: Contains a sulfur atom instead of oxygen, resulting in distinct chemical properties.
2-Aminobenzoxazole: Contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness: 2-Phenylbenzo[d]oxazole-6-carbonitrile is unique due to the presence of both the benzoxazole ring and the nitrile group, which confer specific chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H8N2O |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
2-phenyl-1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C14H8N2O/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H |
Clave InChI |
FTXHPGOKUAJPFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)





![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)



